1-(4-{[4-(1-Adamantylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one
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Overview
Description
1-(4-{[4-(ADAMANTANE-1-CARBONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a unique combination of adamantane, piperazine, sulfonyl, and pyrrolidinone moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique structural properties.
Preparation Methods
The synthesis of 1-(4-{[4-(ADAMANTANE-1-CARBONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)PYRROLIDIN-2-ONE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route generally includes:
Formation of Adamantane Derivatives: Adamantane derivatives are synthesized through various methods, including reduction and addition reactions.
Piperazine Derivatives: Piperazine derivatives are prepared by functionalizing preformed piperazine rings.
Coupling Reactions: The adamantane and piperazine derivatives are coupled with sulfonyl and phenyl groups under specific reaction conditions to form the final compound.
Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(4-{[4-(ADAMANTANE-1-CARBONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or phenyl rings, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles like halides or amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-{[4-(ADAMANTANE-1-CARBONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)PYRROLIDIN-2-ONE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in treating various diseases, including neurodegenerative disorders and cancer.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique structural properties make it useful in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(4-{[4-(ADAMANTANE-1-CARBONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in treating neurodegenerative diseases .
Comparison with Similar Compounds
1-(4-{[4-(ADAMANTANE-1-CARBONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)PYRROLIDIN-2-ONE can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine ring and is investigated for its acetylcholinesterase inhibitory activity.
1,3-Dehydroadamantane:
The uniqueness of 1-(4-{[4-(ADAMANTANE-1-CARBONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)PYRROLIDIN-2-ONE lies in its combination of structural elements, which confer specific biological activities and potential therapeutic benefits.
Properties
Molecular Formula |
C25H33N3O4S |
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Molecular Weight |
471.6 g/mol |
IUPAC Name |
1-[4-[4-(adamantane-1-carbonyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C25H33N3O4S/c29-23-2-1-7-28(23)21-3-5-22(6-4-21)33(31,32)27-10-8-26(9-11-27)24(30)25-15-18-12-19(16-25)14-20(13-18)17-25/h3-6,18-20H,1-2,7-17H2 |
InChI Key |
FUXALFMXIOCWLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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